1-(4-Bromophenyl)-3-propylthiourea
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Overview
Description
1-(4-Bromophenyl)-3-propylthiourea is an organic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-3-propylthiourea can be synthesized through the reaction of 4-bromoaniline with propyl isothiocyanate. The reaction typically involves the following steps:
- Dissolve 4-bromoaniline in an appropriate solvent such as ethanol or methanol.
- Add propyl isothiocyanate to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-propylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium methoxide, or primary amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-propylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, which are involved in cell signaling and regulation.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-propylthiourea can be compared with other thiourea derivatives, such as:
1-(4-Chlorophenyl)-3-propylthiourea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-propylthiourea: Similar structure but with a methyl group instead of bromine.
1-(4-Fluorophenyl)-3-propylthiourea: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the nature of the substituent on the phenyl ring.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-propylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COAZFKKBVSGNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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